Flonicamid: A Technical Guide to its Discovery, Synthesis, and Chemical Properties
Flonicamid: A Technical Guide to its Discovery, Synthesis, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonicamid is a systemic insecticide belonging to the pyridinecarboxamide chemical class, first discovered in 1992 by Ishihara Sangyo Kaisha, Ltd.[1][2]. It exhibits potent and selective activity against a wide range of sucking insect pests, including aphids, whiteflies, and thrips[1][3]. Marketed under trade names such as Ulala® and Beleaf®, Flonicamid has become a valuable tool in integrated pest management (IPM) programs due to its unique mode of action and favorable safety profile towards many beneficial insects[1]. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of Flonicamid, tailored for professionals in research and development.
Discovery and Development
The discovery of Flonicamid arose from research into trifluoromethylpyridine derivatives, which were found to possess insecticidal properties against aphids. Through extensive structure-activity relationship studies, N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide was identified as a highly active compound and was subsequently developed as Flonicamid. It was first registered in Japan in 2006 and is now registered in numerous countries worldwide for use on a variety of crops, including cotton, cereals, fruits, and vegetables.
Chemical Properties
Flonicamid is a white, odorless crystalline powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |
| CAS Number | 158062-67-0 | |
| Molecular Formula | C₉H₆F₃N₃O | |
| Molecular Weight | 229.16 g/mol | |
| Melting Point | 157.5 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility in Water | 5.2 g/L (at 20 °C) | |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | |
| Vapor Pressure | 9.43 x 10⁻⁴ mPa (at 20 °C) | |
| LogP (Octanol-Water Partition Coefficient) | 0.30 | |
| pKa | 11.6 | |
| Density | 1.531 g/cm³ (at 20 °C) |
Synthesis of Flonicamid
The commercial synthesis of Flonicamid typically starts from 4-trifluoromethylnicotinic acid. The general synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with aminoacetonitrile.
Experimental Protocol: Synthesis of Flonicamid
The following is a representative experimental protocol for the synthesis of Flonicamid, based on published patent literature.
Step 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride
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To a reaction vessel equipped with a reflux condenser and a stirrer, add 4-trifluoromethylnicotinic acid.
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Add an excess of thionyl chloride (SOCl₂), typically 2-3 molar equivalents.
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Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
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After completion, remove the excess thionyl chloride by distillation under reduced pressure to yield crude 4-trifluoromethylnicotinoyl chloride.
Step 2: Synthesis of Flonicamid
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In a separate reaction vessel, dissolve aminoacetonitrile hydrochloride in a suitable organic solvent (e.g., toluene or dichloromethane) and add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and liberate the free amine.
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Cool the solution of 4-trifluoromethylnicotinoyl chloride from Step 1 in an ice bath.
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Slowly add the aminoacetonitrile solution to the cooled acid chloride solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
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Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted starting materials.
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The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude Flonicamid.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Flonicamid as a white crystalline solid.
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity, such as:
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Melting Point: Determination of the melting point range.
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Spectroscopy:
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¹H NMR and ¹³C NMR: To confirm the chemical structure.
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FTIR: To identify characteristic functional groups (e.g., C=O, C≡N, N-H). A study has identified key FTIR peaks for Flonicamid, including an NH symmetric band at 1654.85 cm⁻¹, symmetrical stretching of C≡N at 1417.46 cm⁻¹, and a carbonyl group at 785.61 cm⁻¹.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Biological Mode of Action: Signaling Pathway
Flonicamid acts as a selective feeding blocker in insects. Its mode of action is unique and it has been classified by the Insecticide Resistance Action Committee (IRAC) in its own group, 29. Flonicamid itself is a pro-insecticide, meaning it is converted into its active metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), within the insect's body.
TFNA-AM is a potent modulator of insect chordotonal organs, which are mechanoreceptors involved in hearing, balance, and proprioception. The disruption of these organs leads to a rapid cessation of feeding, disorientation, and ultimately, starvation of the insect. While the precise molecular target of TFNA-AM is still under investigation, it is known to act upstream of the Transient Receptor Potential Vanilloid (TRPV) channels in the signaling pathway, leading to their activation. It has also been reported to inhibit inwardly rectifying potassium (Kir) channels, which may contribute to its overall insecticidal effect.
Conclusion
Flonicamid represents a significant advancement in insecticide chemistry, offering a unique mode of action for the control of economically important sucking pests. Its discovery and development have provided an effective tool for resistance management and integrated pest management strategies. This technical guide has summarized the key aspects of Flonicamid's discovery, detailed a representative synthetic protocol, and outlined its chemical properties and biological mechanism of action. Further research into its precise molecular targets will continue to enhance our understanding and optimize the application of this important insecticide.
